PeritassineA
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Overview
Description
Peritassine A is a bioactive alkaloid isolated from the plant Tripterygium wilfordii Hook. This compound has garnered significant attention due to its potent anti-HIV and anti-inflammatory properties . Its molecular formula is C₃₇H₄₅NO₁₈, and it has a molecular weight of 791.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peritassine A is primarily isolated from natural sources, specifically from the plant Tripterygium wilfordii . The isolation process involves high-performance counter-current chromatography, which separates the alkaloid from other plant constituents . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, as the compound is mainly obtained through natural extraction.
Industrial Production Methods
Industrial production of Peritassine A also relies on the extraction from Tripterygium wilfordii. The process involves harvesting the plant, followed by extraction using solvents and chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Peritassine A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Peritassine A.
Scientific Research Applications
Peritassine A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the development of analytical methods.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: Its anti-HIV and anti-inflammatory properties make it a candidate for drug development and therapeutic research
Industry: It is used in the production of bioactive compounds and as a standard in quality control processes.
Mechanism of Action
Peritassine A exerts its effects through several mechanisms:
Anti-HIV Activity: It inhibits the replication of the HIV virus by targeting viral enzymes and interfering with viral entry into host cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), by blocking the activity of phospholipase A2.
Comparison with Similar Compounds
Similar Compounds
Tripterygium Alkaloids: Other alkaloids isolated from Tripterygium wilfordii include triptolide and celastrol, which also possess anti-inflammatory and anti-cancer properties.
Pyridine Alkaloids: Compounds such as nicotine and anabasine share structural similarities with Peritassine A.
Uniqueness
Peritassine A is unique due to its specific combination of anti-HIV and anti-inflammatory activities, which are not commonly found together in other alkaloids . This dual activity makes it a valuable compound for therapeutic research and drug development.
Properties
IUPAC Name |
(18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)26-29(53-21(6)43)38(37,36(30,10)48)57-35(26,9)14-50-34(47)25-13-39-12-11-24(16)25/h11-13,16-17,26-32,48H,14-15H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCIECFQBMGYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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